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Compound Name: ) _
(dimethylamino)phenyl)ethanone

Cat. No.: B1267043

An In-depth Technical Guide to 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Authored by: A Senior Application Scientist
Introduction: Unveiling a Key Synthetic Building
Block

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a chemical
intermediate is defined by its reactivity, versatility, and the molecular complexity it can
introduce. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, a substituted a-
bromoacetophenone, stands out as a quintessential example of such a valuable building block.
Its structure marries a reactive electrophilic center—the a-bromoketone—with an electron-
donating dimethylamino group, creating a unique electronic profile that facilitates a wide array
of chemical transformations.

This guide provides an in-depth technical overview of 2-Bromo-1-(4-
(dimethylamino)phenyl)ethanone, designed for researchers, chemists, and drug
development professionals. We will move beyond a simple recitation of facts to explore the
causality behind its synthesis, its characteristic reactivity, and its application in constructing
more complex molecular architectures, particularly those relevant to the pharmaceutical
industry. The protocols and data presented herein are synthesized from established chemical
principles and are designed to be self-validating, ensuring both scientific integrity and practical
utility.
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Section 1: Core Molecular Identity and
Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective
application in research and development. This section delineates the core identity and key
physical characteristics of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone.

Nomenclature and Structural Identifiers

The compound is systematically named according to IUPAC conventions, but is also known by
several synonyms in commercial and literature contexts.

e |[UPAC Name: 2-bromo-1-[4-(dimethylamino)phenyl]ethanone

¢ Common Synonyms: 2-Bromo-4'-(dimethylamino)acetophenone, 4-(Dimethylamino)phenacyl
bromide, p-Dimethylaminophenacyl bromide

e CAS Number: 37904-72-6

The structure is depicted below, highlighting the key functional groups: a para-substituted
phenyl ring, a dimethylamino group, a ketone, and an alpha-bromine atom.

Caption: 2D structure of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone.

Physicochemical Data Summary

The compound's physical and chemical properties are crucial for planning reactions,
purification, and storage. The data below is compiled from publicly available databases and
supplier specifications.
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Property Value Source
Molecular Formula C10H12BrNO

Molecular Weight 242.11 g/mol

Appearance Solid

Purity (Typical) >95%

1S/C10H12BrNO/c1-12(2)9-5-

InChl 3-8(4-6-9)10(13)7-11/h3-
6H,7H2,1-2H3
SMILES CN(C)clccc(ccl)C(=0)CBr

Section 2: Synthesis Protocol and Mechanistic
Rationale

The synthesis of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is most commonly
achieved via the selective a-bromination of its precursor, 4'-dimethylaminoacetophenone. This
electrophilic substitution reaction is a cornerstone of organic synthesis.

Mechanistic Insight

The reaction proceeds via the formation of an enol or enolate intermediate from 4'-
dimethylaminoacetophenone. The electron-rich double bond of the enol then acts as a
nucleophile, attacking molecular bromine (Brz) in an electrophilic addition. A subsequent
deprotonation step yields the final a-brominated product. The presence of an acid catalyst can
accelerate the initial enolization step. The strong electron-donating effect of the para-
dimethylamino group activates the aromatic ring; however, the reaction conditions can be
controlled to favor bromination at the a-carbon of the ketone, which is kinetically favored.

Laboratory-Scale Synthesis Workflow

The following protocol is a representative procedure for the synthesis. Causality: The choice of
a non-polar solvent like chloroform or dichloromethane is crucial to dissolve the starting
material while being inert to the reactants. The controlled, dropwise addition of bromine is
essential to manage the exothermic nature of the reaction and prevent side reactions, such as
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multiple brominations or aromatic ring bromination. The final workup with a mild base (sodium

bicarbonate) neutralizes any remaining acid catalyst and excess hydrobromic acid (HBr)

generated during the reaction.

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping
funnel, and a reflux condenser (with a gas trap for HBr), dissolve 4'-
dimethylaminoacetophenone (10.0 g, 61.3 mmol) in 200 mL of chloroform.

Bromination: Cool the solution to 0-5 °C using an ice bath. While stirring vigorously, add a
solution of bromine (3.2 mL, 9.8 g, 61.3 mmol) in 20 mL of chloroform dropwise from the
dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C
throughout the addition.

Reaction Completion: After the addition is complete, remove the ice bath and allow the
mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

Workup: Carefully pour the reaction mixture into 150 mL of cold water. Separate the organic
layer. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium
bicarbonate (NaHCOs) solution, and then with 200 mL of brine.

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and
remove the solvent by rotary evaporation.
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 Purification: The resulting crude solid can be purified by recrystallization from a suitable
solvent system, such as ethanol/water, to yield the final product.

Section 3: Spectroscopic Characterization

Structural elucidation and purity confirmation are non-negotiable in chemical synthesis. The
following table outlines the expected spectroscopic data for 2-Bromo-1-(4-
(dimethylamino)phenyl)ethanone, which serves as a reliable fingerprint for its identification.
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Spectroscopic Technique

Characteristic Feature

Rationale / Interpretation

1H NMR

~3.0 ppm (singlet, 6H)

Protons of the two equivalent

methyl groups of -N(CHs)2.

~4.4 ppm (singlet, 2H)

Protons of the methylene
group adjacent to the bromine
and carbonyl (-COCH:zBr).

~6.7 ppm (doublet, 2H)

Aromatic protons ortho to the -
N(CHs)2 group.

~7.9 ppm (doublet, 2H)

Aromatic protons ortho to the

carbonyl group.

13C NMR

~35 ppm

Carbon of the methylene group
(-CHzBt).

~40 ppm

Carbons of the two methyl
groups (-N(CHs)2).

~111 ppm, ~131 ppm

Aromatic carbons.

Aromatic carbon attached to

~154 ppm )

the nitrogen atom (C-N).
~190 ppm Carbonyl carbon (C=0).
FT-IR (cm™1) ~1670 cm™t (strong)

C=0 (ketone) stretching

vibration.

~1600 cm~t (medium)

C=C aromatic ring stretching.

~1350 cm~t (strong)

C-N stretching of the aromatic

amine.

~650 cm~t (medium)

C-Br stretching vibration.

Mass Spec. (El)

M* and M*+2 peaks

Two molecular ion peaks of
approximately equal intensity,
separated by 2 m/z units,
characteristic of a

monobrominated compound
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due to the natural abundance

of 7°Br and 8Br isotopes.

Section 4: Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone stems directly from
the reactivity of its a-bromoketone moiety. This functional group is a potent electrophile, readily
undergoing nucleophilic substitution reactions.

This reactivity makes it a key precursor for the synthesis of various heterocyclic systems, which
are privileged scaffolds in drug discovery. For example, reaction with thioamides or thioureas
can lead to the formation of thiazole rings, while reaction with amidines can yield imidazole
derivatives. These heterocyclic cores are present in a vast number of biologically active
molecules, including kinase inhibitors.

Caption: General reaction pathway illustrating the use of the title compound.

Section 5: Safety, Handling, and Storage

Scientific advancement cannot come at the cost of safety. 2-Bromo-1-(4-
(dimethylamino)phenyl)ethanone is a hazardous substance and must be handled with
appropriate precautions.

Hazard Identification

The compound is classified as corrosive and can cause severe skin burns and eye damage.
Inhalation or ingestion may be harmful.
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GHS Hazard Information

Pictogram

Corrosive

Signal Word

Danger

Hazard Statement

H314: Causes severe skin burns and eye

damage.

Precautionary Statements

P260, P280, P301+P330+P331,
P302+P361+P354, P304+P340,
P305+P354+P338, P316, P405, P501.

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Always handle this compound inside a certified chemical fume hood to

avoid inhalation of dust or vapors. Eyewash stations and safety showers must be readily

accessible.

e Personal Protective Equipment:

o Eye/Face Protection: Wear tightly-sealed chemical safety goggles and a face shield.

o Skin Protection: Wear impervious gloves (e.g., nitrile), a flame-retardant lab coat, and

closed-toe shoes.

o Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved

respirator with an appropriate cartridge.

Storage Recommendations

Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and

well-ventilated area, away from incompatible materials such as strong oxidizing agents and
strong bases. It should be stored in a locked cabinet or a corrosives-designated storage area.

Conclusion

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is more than just a chemical on a shelf; it is

an enabling tool for innovation in chemical and pharmaceutical sciences. Its well-defined
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reactivity, rooted in the electrophilic nature of the a-bromoketone, provides a reliable entry point
for the synthesis of complex heterocyclic structures. A thorough understanding of its properties,
synthesis, and handling, as detailed in this guide, empowers researchers to utilize this reagent
both effectively and safely, accelerating the journey from a simple building block to a potential
life-changing therapeutic.

 To cite this document: BenchChem. [2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
chemical structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267043#2-bromo-1-4-dimethylamino-phenyl-
ethanone-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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